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Compound Name: LE 28
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the successful
cloning, expression, and purification of the human Lin28a protein. The protocols outlined below
are intended for research purposes and are aimed at producing high-quality, recombinant
Lin28a suitable for a variety of downstream applications, including structural studies, drug
screening, and functional assays.

Introduction

Lin28a is an RNA-binding protein that plays a crucial role in developmental timing, pluripotency,
and metabolism. It is a key regulator of microRNA (miRNA) biogenesis, most notably inhibiting
the processing of the let-7 family of miRNAs.[1][2] This function makes Lin28a a significant
factor in stem cell maintenance and oncogenesis. The ability to produce recombinant Lin28a is
essential for in-depth studies of its structure, function, and interaction with other molecules,
paving the way for the development of novel therapeutics targeting the Lin28/let-7 pathway.

This guide details the necessary steps from the initial cloning of the LIN28A gene into an
expression vector to the final purification of the His-tagged Lin28a protein.

Quantitative Data Summary

The following table summarizes representative quantitative data for the expression and
purification of His-tagged Lin28a from various E. coli expression systems. This data is compiled
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from multiple sources to provide a comparative overview of expected yields and purity.
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Experimental Protocols
Part 1: Cloning of Human LIN28A into pET28a(+)
Expression Vector

This protocol describes the cloning of the human LIN28A coding sequence into the pET28a(+)
expression vector, which will add an N-terminal 6xHis-tag to the recombinant protein for
subsequent purification.

1.1. Primer Design and PCR Amplification

» Design Primers: Design forward and reverse primers for the full-length human LIN28A
coding sequence (NCBI Accession: NM_024674.4). Incorporate restriction sites for BamHI in
the forward primer and Hindlll in the reverse primer to facilitate directional cloning into the
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pET28a(+) vector. Ensure the primers are designed to clone the gene in-frame with the N-
terminal His-tag in the vector.[3]

o Forward Primer (with BamHI site): 5'-CGCGGATCCATGGGCGGCAGCGTGTGTAAG-3'

o Reverse Primer (with Hindlll site): 5'-CCCAAGCTTTCAGGGCTGGGAGGCCTC-3'

» PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the LIN28A
coding sequence from a suitable human cDNA library or a plasmid containing the LIN28A
gene.

o PCR Reaction Mixture (50 pL):

» 5x High-Fidelity PCR Buffer: 10 pL

= 10 MM dNTPs: 1 pL

» Forward Primer (10 uM): 2.5 pL

» Reverse Primer (10 uM): 2.5 uL

» Template DNA (10-100 ng): 1 pL

» High-Fidelity DNA Polymerase: 0.5 pL

» Nuclease-free water: to 50 uL

o PCR Cycling Conditions:

= |nitial Denaturation: 98°C for 30 seconds

» 30-35 Cycles:

= Denaturation: 98°C for 10 seconds

» Annealing: 58-65°C for 30 seconds (optimize as needed)

» Extension: 72°C for 45 seconds

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.researchgate.net/post/Can_anybody_help_me_with_cloning_a_gene_in_pET28a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

s Final Extension: 72°C for 5 minutes

e Analyze PCR Product: Run the PCR product on a 1% agarose gel to confirm the
amplification of a single band of the expected size (~630 bp).

1.2. Vector and Insert Preparation

o Purify PCR Product: Purify the amplified LIN28A PCR product from the agarose gel using a
gel extraction Kit.

» Restriction Digest: Digest both the purified PCR product and the pET28a(+) vector with
BamHI and Hindlll restriction enzymes.

o Digestion Reaction Mixture (50 pL):

Purified PCR Product or pET28a(+) vector (1-2 pg): up to 43 uL

10x Restriction Buffer: 5 pL

BamHI (10 U/uL): 1 pL

Hindlll (10 U/pL): 1 pL
o Incubate at 37°C for 2-4 hours.

» Purify Digested Products: Purify the digested vector and insert using a PCR purification kit to
remove enzymes and buffers.

1.3. Ligation and Transformation

 Ligation: Set up a ligation reaction to insert the digested LIN28A gene into the digested
pET28a(+) vector.

o Ligation Reaction Mixture (10 pL):
» Digested pET28a(+) vector (50 ng): 1 pL

» Digested LIN28A insert (3-5 fold molar excess over vector): X uL
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= 10x T4 DNA Ligase Buffer: 1 pL

» T4 DNA Ligase (400 U/uL): 0.5 pL

» Nuclease-free water: to 10 pL
o Incubate at 16°C overnight or at room temperature for 1-2 hours.

o Transformation: Transform the ligation mixture into competent E. coli DH5a cells for plasmid
amplification.

[e]

Add 5-10 pL of the ligation mixture to 50 pL of competent DH5a cells.

o |Incubate on ice for 30 minutes.

o Heat shock at 42°C for 45 seconds.

o Immediately place on ice for 2 minutes.

o Add 950 pL of SOC or LB medium and incubate at 37°C for 1 hour with shaking.

o Plate 100 pL of the culture on LB agar plates containing kanamycin (50 pg/mL).

o Incubate overnight at 37°C.

1.4. Clone Verification

e Colony PCR: Screen colonies for the presence of the LIN28A insert by colony PCR using the
T7 promoter and T7 terminator primers for the pET vector.

» Plasmid Miniprep and Restriction Digest: Isolate plasmid DNA from positive colonies using a
miniprep kit. Verify the presence and orientation of the insert by restriction digestion with
BamHI and Hindlll.

e Sanger Sequencing: Confirm the sequence of the cloned LIN28A gene by Sanger
sequencing to ensure there are no mutations.
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Part 2: Expression and Purification of His-tagged Lin28a
Protein

This protocol describes the expression of the His-tagged Lin28a protein in E. coli BL21(DE3)
and its subsequent purification using immobilized metal affinity chromatography (IMAC).

2.1. Protein Expression

Transformation: Transform the verified pET28a-Lin28a plasmid into competent E. coli
BL21(DE3) cells.[4] Plate on LB agar with kanamycin (50 ug/mL) and incubate overnight at
37°C.

Starter Culture: Inoculate a single colony into 10 mL of LB medium containing kanamycin (50
pg/mL). Grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate 1 L of LB medium (with 50 pug/mL kanamycin) with the
overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Induce protein
expression by adding Isopropyl B-D-1-thiogalactopyranoside (IPTG) to a final concentration
of 0.1-0.5 mM.[5][6]

Incubation: Continue to incubate the culture with shaking for 16-20 hours at 20°C or 4-6
hours at 30°C. Lower temperatures and longer induction times often improve the solubility of
the recombinant protein.[7]

Harvest Cells: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for
purification.

2.2. Protein Purification (Native Conditions)
e Cell Lysis:

o Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM Tris-HCI pH 8.0, 300
mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
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o Incubate on ice for 30 minutes.
o Sonicate the cell suspension on ice to lyse the cells completely.

o Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

e IMAC Purification:
o Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.
o Load the cleared cell lysate onto the equilibrated column.

o Wash the column with 10-20 column volumes of Wash Buffer (50 mM Tris-HCI pH 8.0, 300
mM NacCl, 20-40 mM imidazole).

o Elute the His-tagged Lin28a protein with 5-10 column volumes of Elution Buffer (50 mM
Tris-HCI pH 8.0, 300 mM NacCl, 250-500 mM imidazole).[8]

o Collect fractions and analyze by SDS-PAGE.

» Buffer Exchange and Storage:

[¢]

Pool the fractions containing the purified Lin28a protein.

[e]

Perform buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCI pH 8.0, 150
mM NaCl, 10% glycerol) using dialysis or a desalting column.

[¢]

Determine the protein concentration using a Bradford assay or by measuring absorbance
at 280 nm.

[e]

Aliquot the purified protein and store at -80°C.

Visualizations
Lin28 Signaling Pathway

Caption: The Lin28 signaling pathway, illustrating the regulation of let-7 biogenesis.
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Caption: Step-by-step workflow for cloning, expression, and purification of Lin28a.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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